See also: Cannabis sativa subsp. indica top (part of).

Cannabinolic acid

CAS No.: 2808-39-1

Cat. No.: VC1751921

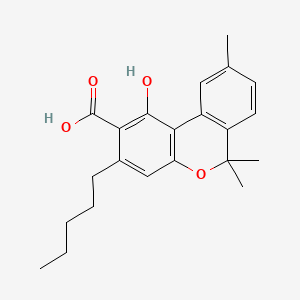

Molecular Formula: C22H26O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2808-39-1 |

|---|---|

| Molecular Formula | C22H26O4 |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H26O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9-12,23H,5-8H2,1-4H3,(H,24,25) |

| Standard InChI Key | KXKOBIRSQLNUPS-UHFFFAOYSA-N |

| SMILES | CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O |

| Canonical SMILES | CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O |

Introduction

Chemical Structure and Properties

Cannabinolic acid possesses a distinct chemical structure that influences its physical properties and biological activities. As a CBN-type cannabinoid, CBNA features a fully aromatized ring system derived from THC-like structures. The molecule contains a characteristic carboxyl group attached to its molecular chain, which distinguishes acidic cannabinoids from their decarboxylated counterparts.

The chemical transformation from CBNA to CBN involves the removal of this carboxyl group through decarboxylation, typically achieved through heating. This process removes the -COOH group as carbon dioxide (CO2), converting the acidic form to its neutral derivative. This structural change significantly affects the compound's interaction with biological systems.

Molecular Structure Characteristics

The molecular structure of cannabinolic acid features several key functional groups that determine its chemical behavior. These include:

-

A tricyclic core structure with a fully aromatized phenyl ring

-

A carboxylic acid group that gives the molecule its acidic properties

-

A phenolic hydroxyl group contributing to its antioxidant properties

-

An alkyl side chain that influences receptor binding affinity

Physical and Chemical Properties

Cannabinolic acid exhibits distinctive physical and chemical properties that affect its stability, solubility, and bioavailability. Like other cannabinoid acids, CBNA is relatively unstable when exposed to heat, light, or oxygen, which accelerates its conversion to CBN. This instability presents challenges for research and pharmaceutical applications, requiring careful handling and storage conditions.

Biosynthesis of Cannabinolic Acid

Understanding the biosynthetic pathway of cannabinolic acid provides crucial insights into its natural production within the cannabis plant. CBNA forms through complex biochemical processes that involve multiple enzymatic reactions within the plant's trichomes.

Cannabinoid Biosynthesis Pathway

The biosynthesis of cannabinoids in Cannabis begins with two primary metabolic pathways: the polyketide pathway (PKS) and the deoxyxylulose phosphate/methyl-erythritol phosphate (DOXP/MEP) pathway. These pathways produce olivetolic acid (OLA) and geranyl diphosphate (GPP), respectively, which combine to form cannabigerolic acid (CBGA) through the enzyme geranyl diphosphate:olivetolate geranyltransferase (GOT).

CBGA serves as a pivotal intermediary compound and common substrate for multiple cannabinoid synthase enzymes, including CBDA synthase, Δ9-THCA synthase, and CBCA synthase. These enzymes catalyze the conversion of CBGA into cannabidiolic acid (CBDA), Δ9-tetrahydrocannabinolic acid (THCA), and cannabichromenic acid (CBCA), respectively.

Formation of Cannabinolic Acid

While the search results don't provide explicit details on CBNA's direct formation pathway, evidence suggests that CBNA likely forms through the oxidation of tetrahydrocannabinolic acid (THCA). This oxidation process can occur naturally during aging and storage of cannabis material, explaining why CBN concentrations tend to increase in stored cannabis products while THC levels decrease.

The conversion appears to follow a degradation pathway, where environmental factors like exposure to oxygen, light, and heat facilitate the aromatization of THCA to CBNA. This understanding helps explain why CBNA is often categorized as an artifact rather than a primary metabolite.

Conversion to Cannabinol (CBN)

The transformation of cannabinolic acid to cannabinol represents a critical chemical process that affects both the compound's properties and its biological activities. This conversion occurs through decarboxylation, a process defined as the removal of a carboxyl group from the molecular structure.

Decarboxylation Process

Decarboxylation of CBNA to CBN involves heating cannabis material for a specific duration to trigger the molecular transformation. This process removes the extra carboxyl ring attached to CBNA's molecular chain, converting it to the neutral form CBN. The process can be represented as:

CBNA → CBN + CO₂

The decarboxylation process is temperature-dependent, with different cannabinoid acids requiring specific temperature ranges for optimal conversion. This heating process is fundamental to cannabis consumption methods that involve combustion or vaporization.

Factors Affecting Conversion

Several factors influence the efficiency and rate of CBNA's conversion to CBN:

-

Temperature: Higher temperatures accelerate the decarboxylation process

-

Duration of heating: Longer exposure times typically increase conversion rates

-

Storage conditions: Light, oxygen, and ambient temperature during storage affect spontaneous decarboxylation

-

Moisture content: The presence of water molecules can influence reaction kinetics

Significance of Decarboxylation for Biological Activity

The decarboxylation process fundamentally alters how cannabinoids interact with the body's endocannabinoid system. As noted in the search results: "This process of decarboxylation is what allows free interaction of cannabinoids with the endocannabinoids that is released in the body." The neutral form (CBN) generally demonstrates greater bioactivity with cannabinoid receptors compared to its acidic precursor.

Pharmacological Properties and Receptor Binding

Research into cannabinolic acid's pharmacological profile reveals significant binding affinities and interaction patterns with various biological targets. These properties underlie its potential therapeutic applications and distinguish it from other cannabinoids.

Interaction with Cannabinoid Receptors

While the search results don't provide specific binding data for CBNA with cannabinoid receptors, they do offer insights into the cannabinoid receptor system generally. Cannabis compounds primarily interact with two G-protein coupled receptors (GPCRs): cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors form the core of the endocannabinoid system and mediate many of the pharmacological effects of cannabinoids.

The structural characteristics of cannabinolic acid likely influence its binding affinity and receptor activation profiles, though specific research on CBNA's interactions with CB1 and CB2 appears limited in the provided search results.

Binding to SARS-CoV-2 Proteins

Notably, research has demonstrated that cannabinolic acid exhibits significant binding affinity for SARS-CoV-2 proteins, suggesting potential antiviral applications. According to in silico studies, CBNA showed substantial binding within the active pockets of SARS-CoV-2 proteases.

Specifically, cannabinolic acid (referred to as compound 22 in the study) revealed impressive binding to SARS-CoV-2 PLpro with a ΔG value of -22.81 kcal/mol. The binding mechanism involved formation of multiple molecular interactions:

-

One hydrogen bond with Asp164

-

One π-π T-shaped bond with Tyr268

-

One π-alkyl bond with Tyr268

Additionally, cannabinolic acid demonstrated significant binding to ACE-2, forming multiple bonds:

-

Three conventional hydrogen bonds with Pro346, His345, and Arg518

-

One π-π stacked bond with Phe274

-

Two π-alkyl bonds with Phe274

These molecular interactions suggest potential inhibitory effects against SARS-CoV-2 infection mechanisms.

Research Findings on Cannabinolic Acid and SARS-CoV-2

Recent research has highlighted cannabinolic acid's potential role in countering SARS-CoV-2 infection through multiple molecular mechanisms. These findings represent a promising area for further investigation, particularly given the ongoing need for diverse therapeutic approaches to viral infections.

Binding Energy Analysis

In silico studies examining cannabinoid interactions with SARS-CoV-2 proteins have produced detailed binding energy data for cannabinolic acid. The table below summarizes the binding energies (ΔG values) of cannabinolic acid with different SARS-CoV-2 targets compared to other cannabinoids:

| Cannabinoid Compound | SARS-CoV-2 PLpro (ΔG kcal/mol) | ACE-2 (ΔG kcal/mol) |

|---|---|---|

| Cannabinolic acid (22) | -22.81 | -31.34 |

| Cannabichromanon (32) | -28.36 | -41.77 |

| Cannabicyclolic acid (41) | -19.89 | -30.36 |

| ACE2 co-crystalized ligand (XX5) | - | -72.19 |

This data indicates that while cannabinolic acid demonstrates strong binding affinity, particularly to ACE-2, other cannabinoids like cannabichromanon exhibit even stronger interactions with these viral targets.

Molecular Interaction Analysis

The specific molecular interactions between cannabinolic acid and SARS-CoV-2 proteins provide insights into its potential mechanism of action. With SARS-CoV-2 PLpro, cannabinolic acid forms multiple bonds:

-

Hydrogen bonding with Asp164

-

π-π T-shaped bonding with Tyr268

-

π-alkyl bonding with Tyr268

Similarly, CBNA's interaction with ACE-2 involves:

-

Three conventional hydrogen bonds with Pro346, His345, and Arg518

-

One π-π stacked bond with Phe274

-

Two π-alkyl bonds with Phe274

These detailed molecular interactions suggest specific mechanisms through which cannabinolic acid might interfere with viral function, providing valuable direction for drug development efforts.

Current Research Challenges and Future Directions

Despite promising initial findings, research on cannabinolic acid faces several challenges that must be addressed to fully understand its potential and develop effective applications.

Research Limitations

Current research on cannabinolic acid is limited by several factors:

-

Relative scarcity of CBNA in most cannabis varieties compared to major cannabinoids like THC and CBD

-

Instability of the compound during extraction and storage

-

Limited availability of pure reference standards for analytical research

-

Regulatory challenges associated with cannabis research generally

-

Incomplete understanding of CBNA's full biosynthetic pathway

-

Limited clinical studies specifically examining CBNA's effects in humans

Future Research Directions

To advance understanding of cannabinolic acid and its potential applications, several research avenues merit exploration:

-

Optimization of analytical methods for accurate quantification of CBNA in plant materials

-

Development of stabilization techniques to preserve CBNA during extraction and processing

-

Comprehensive pharmacokinetic and pharmacodynamic studies

-

Expansion of in vitro and in vivo studies examining CBNA's biological activities

-

Investigation of potential synergistic effects with other cannabinoids

-

Further exploration of antiviral mechanisms against SARS-CoV-2 and potentially other viruses

-

Development of semi-synthetic methods to produce CBNA at scale for research purposes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume